molecular formula C11H17N3 B8611008 1-(2,6-Dimethylpyridin-3-yl)piperazine

1-(2,6-Dimethylpyridin-3-yl)piperazine

Cat. No.: B8611008
M. Wt: 191.27 g/mol
InChI Key: BRQXQRALIRAOMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dimethylpyridin-3-yl)piperazine is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

1-(2,6-dimethylpyridin-3-yl)piperazine

InChI

InChI=1S/C11H17N3/c1-9-3-4-11(10(2)13-9)14-7-5-12-6-8-14/h3-4,12H,5-8H2,1-2H3

InChI Key

BRQXQRALIRAOMB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)N2CCNCC2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

By reaction and treatment in the same manner as in Preparation Example 88 and using 1-Boc-piperazine (2.0 g) and 3-bromo-2,6-dimethylpyridine (2.0 g), a compound was obtained. To the compound were added water and potassium carbonate, and the mixture was extracted with ethyl acetate. The solvent was evaporated to give the title compound (2.01 g).
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2 g
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2 g
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Synthesis routes and methods II

Procedure details

To a mixture of 3-bromo-2,6-dimethylpyridine (2.0 g), t-Boc-piperazine (2 g), palladium(II) acetate (0.12 g), rac-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (0.31 g) and sodium tert-butoxide (1.34 g) was added toluene (35 mL), and the mixture was stirred with heating under reflux for 9 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and the solvent was evaporated. The obtained residue was purified by column chromatography (chloroform:methanol) to give 4-(2,6-dimethylpyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester (3.06 g). The obtained 4-(2,6-dimethylpyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester (2.16 g) was dissolved in chloroform (21 mL), 4N hydrogen chloride/ethyl acetate solution (10 mL) was added, and the mixture was stirred at room temperature overnight. The reaction mixture was neutralized with aqueous potassium carbonate solution, the mixture was extracted with ethyl acetate, and the solvent was evaporated to give the title compound (2.01 g).
Name
4-(2,6-dimethylpyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester
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2.16 g
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21 mL
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